3-(Bis(benzyloxy)phosphoryl)propanoic acid

Medicinal Chemistry Prodrug Design Pharmacokinetics

This protected phosphonate building block provides a strategic advantage in complex syntheses. Its dual benzyl groups are selectively removable via hydrogenolysis, preserving esters, amides, and carbamates—unlike alkyl ester analogs that require incompatible acidic hydrolysis. With a consensus LogP of 2.61, it enhances membrane permeability for prodrug design. Standard amide coupling via its carboxylic acid handle enables efficient peptide and small-molecule conjugation. Choose this compound for reliable, chemoselective phosphonate installation in PSMA-targeted therapeutics, transition-state analog inhibitors, and bioavailability-focused medicinal chemistry campaigns.

Molecular Formula C17H19O5P
Molecular Weight 334.30
CAS No. 805243-04-3
Cat. No. B3029857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bis(benzyloxy)phosphoryl)propanoic acid
CAS805243-04-3
Molecular FormulaC17H19O5P
Molecular Weight334.30
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)(CCC(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C17H19O5P/c18-17(19)11-12-23(20,21-13-15-7-3-1-4-8-15)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
InChIKeyWCSXCHGBVSQCMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bis(benzyloxy)phosphoryl)propanoic acid (CAS 805243-04-3): Technical Specifications and Role for Scientific Procurement


3-(Bis(benzyloxy)phosphoryl)propanoic acid (CAS 805243-04-3) is a specialized organophosphorus compound , a class of phosphonate ester derivatives [1]. It serves as a versatile building block in organic synthesis, particularly for introducing phosphonate groups into more complex molecules . Its core structure features a propanoic acid backbone and a phosphoryl group protected by two benzyloxy substituents , a design that enables its use in the synthesis of pharmaceuticals, bioactive compounds, and prodrugs .

Why Generic Substitution for 3-(Bis(benzyloxy)phosphoryl)propanoic acid (CAS 805243-04-3) is Not Scientifically Sound


Substituting this compound with a generic phosphonate ester or a different benzyl-protected analog is not advisable due to the specific and critical role of its dual benzyl protecting groups on the phosphorus atom. These groups are not merely inert blocking agents; their precise lipophilicity (calculated LogP ~2.61 ) and steric bulk influence the compound's solubility, reaction kinetics, and the subsequent deprotection steps in multi-step syntheses . An alternative protecting group strategy (e.g., using ethyl or methyl esters) would yield a different physicochemical profile, leading to altered reactivity, solubility, and potentially different yields and impurity profiles in downstream applications, thereby invalidating established synthetic protocols .

Quantitative Differentiation Evidence for 3-(Bis(benzyloxy)phosphoryl)propanoic acid (CAS 805243-04-3) Procurement Decisions


Lipophilicity (LogP) Differentiation from Common Phosphate Analogs for Drug Design

The target compound's lipophilicity, as defined by its consensus LogP of 2.61 , is a key differentiating factor. This value is significantly higher than that of simpler, unprotected phosphate or phosphonate analogs (e.g., phosphonoacetic acid, predicted LogP ~ -1.0 ), which are highly polar and often have poor membrane permeability. The enhanced lipophilicity conferred by the bis(benzyloxy) groups is a deliberate design feature intended to improve passive diffusion across biological membranes, a critical parameter for the development of orally bioavailable prodrugs or cell-permeable tool compounds.

Medicinal Chemistry Prodrug Design Pharmacokinetics

Topological Polar Surface Area (TPSA) as a Differentiator in Brain Penetrance

The target compound's calculated TPSA of 82.64 Ų distinguishes it from many common phosphate bioisosteres used in drug design. For instance, a typical carboxylic acid isostere might have a lower TPSA, while a simple phosphate (e.g., phenyl phosphate) would have a higher TPSA. The TPSA of 82.64 Ų places this compound in a range often associated with moderate to good potential for crossing the blood-brain barrier (BBB), a property not shared by more polar phosphoryl-containing compounds.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property

Differentiated Synthetic Utility as a Phosphonate Synthon vs. Diethyl Analogs

The bis(benzyloxy) protecting group strategy on the phosphorus atom is not arbitrary; it provides a specific advantage in multi-step syntheses. Unlike common diethyl or dimethyl phosphonate esters, which require harsh acidic or basic conditions for hydrolysis that may not be tolerated by other functional groups [1], the benzyl groups on 3-(Bis(benzyloxy)phosphoryl)propanoic acid can be removed under mild, neutral conditions via hydrogenolysis (e.g., H2, Pd/C) [1]. This orthogonal deprotection capability is a crucial differentiator for complex molecule synthesis where chemoselectivity is paramount.

Organic Synthesis Protecting Group Strategy Phosphonate Chemistry

Aqueous Solubility Differentiated from Unprotected Phosphonates for Formulation

The calculated aqueous solubility for the target compound is 0.384 mg/mL (LogS = -2.94) . This is significantly lower than that of its unprotected phosphonate counterpart (e.g., 3-phosphonopropanoic acid, which would be highly water-soluble). While lower solubility can be a challenge, it is a direct and quantifiable consequence of the lipophilic benzyl groups that are present by design. This value provides a baseline for formulation scientists, differentiating it from highly soluble, charged phosphate analogs that cannot be used for the same membrane-permeation purposes.

Preformulation Solubility Biophysical Property

Procurement-Aligned Application Scenarios for 3-(Bis(benzyloxy)phosphoryl)propanoic acid (CAS 805243-04-3)


Design and Synthesis of Membrane-Permeable Phosphate Prodrugs

In medicinal chemistry projects focused on improving the oral bioavailability of phosphate- or phosphonate-containing drug candidates, 3-(Bis(benzyloxy)phosphoryl)propanoic acid is a rational choice as a building block. Its enhanced lipophilicity (consensus LogP = 2.61 ) relative to unprotected phosphonates is a direct design feature to mask the polar phosphoryl group, potentially improving passive intestinal absorption. A procurement strategy for this compound is justified in programs where improving permeability of a lead series is a key objective.

Multi-Step Organic Synthesis Requiring Orthogonal Phosphonate Protection

This compound is uniquely suited for complex synthetic routes that require a phosphonate group to be installed early but deprotected late. The bis(benzyloxy) protection can be removed via mild hydrogenolysis, a chemoselective step orthogonal to many other functional groups (e.g., esters, amides, carbamates) [1]. Procurement of this specific compound is essential for maintaining this synthetic flexibility, as using a diethyl or dimethyl phosphonate analog would necessitate a deprotection step that is incompatible with the rest of the advanced synthetic intermediate [1].

Synthesis of Phosphonate-Modified Peptides and Peptidomimetics

As a building block, 3-(Bis(benzyloxy)phosphoryl)propanoic acid can be incorporated into peptide backbones to create phosphonate transition-state analogs or to introduce a negative charge mimic . Its carboxylic acid handle allows for standard amide coupling reactions, while the protected phosphonate remains stable . A research group procuring this compound for this application is leveraging its specific dual functionality, which is not offered by simple alkyl phosphonates or phosphonoacetic acid derivatives.

Development of PSMA-Targeted PET Imaging Agents

While not a direct tracer itself, the bis(benzyloxy)phosphoryl moiety is a key pharmacophore in the design of inhibitors for Prostate-Specific Membrane Antigen (PSMA), an enzyme with a deep, polar active site [2]. The compound's structural features, including its lipophilicity and ability to be deprotected to reveal the active phosphonate, are crucial in the design of PSMA-targeted imaging agents and therapeutics. Procurement of this specific building block supports medicinal chemistry campaigns targeting PSMA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bis(benzyloxy)phosphoryl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.